molecular formula C33H54ClNO2 B12679771 Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride CAS No. 38430-61-4

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride

Cat. No.: B12679771
CAS No.: 38430-61-4
M. Wt: 532.2 g/mol
InChI Key: BGFGTJZIHQTXHZ-UHFFFAOYSA-M
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Description

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three distinct groups:

  • Dimethyl groups: Enhancing cationic charge density and surfactant properties.
  • 2-((1-oxooctadecyl)oxy)ethyl group: A long-chain acyloxyethyl substituent, providing hydrophobic and surfactant behavior .

This compound is structurally related to cosmetic and industrial quaternary ammonium salts (e.g., QUATERNIUM-70) but distinguished by its naphthylmethyl group, which may alter solubility, stability, and biological activity .

Properties

CAS No.

38430-61-4

Molecular Formula

C33H54ClNO2

Molecular Weight

532.2 g/mol

IUPAC Name

dimethyl-(naphthalen-1-ylmethyl)-(2-octadecanoyloxyethyl)azanium;chloride

InChI

InChI=1S/C33H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-33(35)36-28-27-34(2,3)29-31-24-21-23-30-22-19-20-25-32(30)31;/h19-25H,4-18,26-29H2,1-3H3;1H/q+1;/p-1

InChI Key

BGFGTJZIHQTXHZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

Scientific Research Applications

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Key Applications Stability Notes
Target Compound Naphthylmethyl, 2-((1-oxooctadecyl)oxy)ethyl Not explicitly provided (Inferred: ~C₃₄H₅₈ClNO₂) Antistatic agents, surfactants Likely light-sensitive
QUATERNIUM-70 (68921-83-5) 3-[(1-oxooctadecyl)amino]propyl, 2-oxo-2-(tetradecyloxy)ethyl C₃₉H₇₉ClN₂O₃ Antistatic agents Stable under normal conditions
QUATERNIUM-14 (27479-28-3) Dodecyl, ethylbenzyl C₂₁H₃₈ClN Antimicrobials, surfactants Compatible with oxidizing agents
2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride Naphthylmethyl, imidazoline ring C₁₄H₁₇ClN₂ Research applications Decomposes under heat/light

Key Differences and Implications

Structural Variations: The naphthylmethyl group in the target compound introduces steric bulk and aromaticity, contrasting with QUATERNIUM-70’s aliphatic 3-[(1-oxooctadecyl)amino]propyl group. This likely increases lipophilicity (log Pow) compared to QUATERNIUM-14 (dodecyl chain) but reduces water solubility . The 2-((1-oxooctadecyl)oxy)ethyl chain shares similarities with glyceroglycolipids (), suggesting surfactant properties, but the quaternary ammonium core enhances cationic charge for antistatic efficacy .

Functional Performance :

  • Antimicrobial Activity : QUATERNIUM-14’s ethylbenzyl group provides broad-spectrum antimicrobial activity, while the target compound’s naphthylmethyl group may limit penetration into microbial membranes due to steric hindrance .
  • Thermal Stability : Unlike 2-(1-naphthylmethyl)-2-imidazoline hydrochloride, which decomposes under heat/light, the target compound’s quaternary ammonium structure likely improves stability, though light sensitivity remains a concern .

Toxicity and Safety :

  • Acute toxicity data for the target compound is unavailable, but related naphthylmethyl derivatives () may produce hazardous decomposition products (e.g., HCl gas) under extreme conditions. QUATERNIUM-70 and QUATERNIUM-14 are established in cosmetics, suggesting a safer profile .

Table 2: Physicochemical Properties

Property Target Compound QUATERNIUM-70 QUATERNIUM-14
Molecular Weight ~550–650 (estimated) 659.51 340.0
log Pow (Octanol-Water) High (aromatic group) ~8–10 (hydrophobic chains) ~4–5 (aliphatic chain)
Solubility Low in water, high in organics Low in water Moderate in water
Decomposition Products CO, CO₂, HCl (inferred) Not reported Not reported

Biological Activity

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride, with the CAS number 83027-39-8, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a naphthylmethyl group and a long-chain fatty acid derivative, which may influence its biological interactions.

  • Molecular Formula : C31H50ClNO2
  • Molecular Weight : 504.1872 g/mol
  • Synonyms : Dimethyl(naphthylmethyl)[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride
  • EINECS Number : 280-141-4

Biological Activity

The biological activity of this compound is primarily attributed to its surfactant properties and its ability to interact with biological membranes. Quaternary ammonium compounds (QACs), like this one, are known for their antimicrobial properties, which can be exploited in various applications, including pharmaceuticals and materials science.

Antimicrobial Properties

Research indicates that QACs exhibit significant antimicrobial activity against a range of pathogens. A study on related compounds demonstrated their efficacy in inhibiting the growth of bacteria and fungi, suggesting that this compound may possess similar properties.

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

The mechanism by which this compound exerts its biological effects is thought to involve disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to increased permeability and cell lysis.

Case Studies and Research Findings

  • Antifungal Activity : A molecular docking study revealed that related quaternary ammonium compounds can effectively bind to key enzymes in Candida albicans, potentially inhibiting their function. This suggests that this compound may also inhibit fungal growth through similar mechanisms, targeting enzymes critical for fungal survival.
  • Surface Modification : In materials science, the incorporation of this compound into dental acrylic resins has shown promise in reducing biofilm formation by oral pathogens. The modified surfaces exhibited lower bacterial adhesion and reduced fungal colonization, indicating the compound's potential for use in dental applications.
  • Safety and Toxicity : While exhibiting antimicrobial properties, it is essential to consider the safety profile of this compound. According to ECHA reports, this compound can cause serious eye irritation and is harmful if ingested or inhaled, necessitating careful handling in laboratory and industrial settings.

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